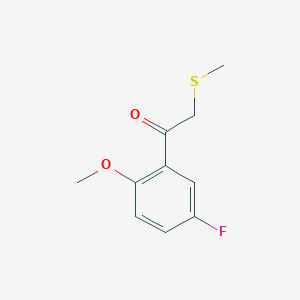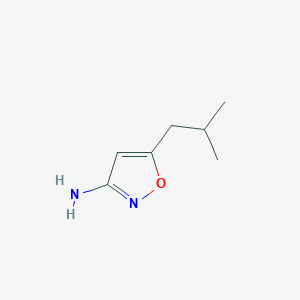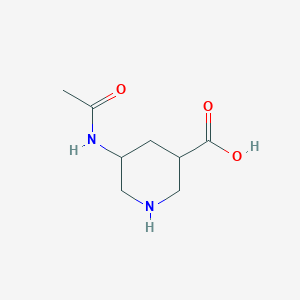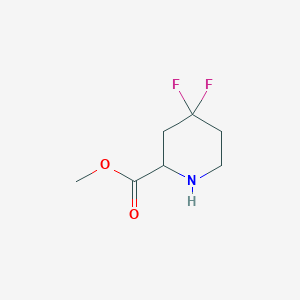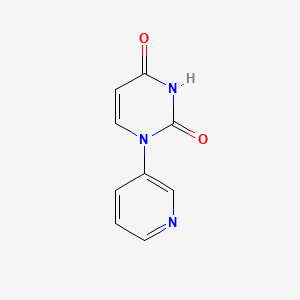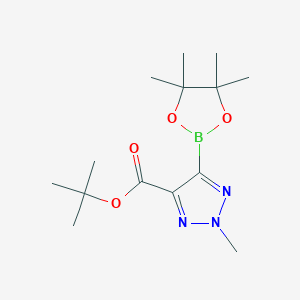
tert-butyl 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,2,3-triazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,2,3-triazole-4-carboxylate: is a boronic ester compound that has gained significant attention in the field of organic chemistry. This compound is known for its unique structure, which includes a boron atom bonded to two oxygen atoms, forming a five-membered ring with three carbon atoms. The presence of the tert-butyl group and the triazole ring adds to its chemical versatility and stability .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,2,3-triazole-4-carboxylate typically involves multi-step processes. One common method includes the reaction of 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,2,3-triazole-4-carboxylic acid with tert-butyl alcohol in the presence of a dehydrating agent .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactor systems allows for better control over reaction conditions, leading to higher purity and consistency in the final product .
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The compound can undergo substitution reactions, particularly at the boronic ester group. These reactions often involve the replacement of the boron atom with other functional groups.
Suzuki-Miyaura Cross-Coupling Reaction: This is one of the most common reactions involving this compound.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Dehydrating Agents: Used in the synthesis of the compound from its carboxylic acid precursor.
Major Products:
Aryl or Vinyl Derivatives: Formed through cross-coupling reactions.
Substituted Triazoles: Formed through substitution reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Biologically Active Compounds: The compound serves as an intermediate in the synthesis of various biologically active molecules, such as pharmaceuticals.
Polymer Synthesis: Used as a building block in the creation of polymers, including water-soluble carboxylated polyfluorenes.
Biology and Medicine:
Drug Development: The compound’s derivatives are explored for their potential therapeutic properties, including anticancer and antiviral activities.
Industry:
Wirkmechanismus
The mechanism of action of tert-butyl 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,2,3-triazole-4-carboxylate involves its ability to participate in various chemical reactions due to the presence of the boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable intermediate in organic synthesis . The molecular targets and pathways involved depend on the specific derivatives and their applications in drug development and material science .
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate
- tert-Butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine-1-carboxylate
Uniqueness: The uniqueness of tert-butyl 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,2,3-triazole-4-carboxylate lies in its triazole ring, which imparts additional stability and reactivity compared to other boronic esters. This makes it particularly useful in the synthesis of complex organic molecules and materials .
Eigenschaften
Molekularformel |
C14H24BN3O4 |
|---|---|
Molekulargewicht |
309.17 g/mol |
IUPAC-Name |
tert-butyl 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)triazole-4-carboxylate |
InChI |
InChI=1S/C14H24BN3O4/c1-12(2,3)20-11(19)9-10(17-18(8)16-9)15-21-13(4,5)14(6,7)22-15/h1-8H3 |
InChI-Schlüssel |
VDJQNBGPZJUGMY-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NN(N=C2C(=O)OC(C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl4-oxo-2-thia-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B13573854.png)
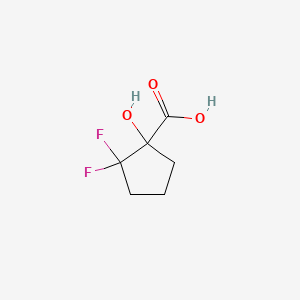
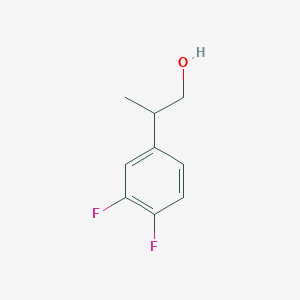
![2-[(Tert-butoxy)carbonyl]-5-fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylicacid](/img/structure/B13573857.png)


![2-Cyclobutanecarbonyl-2,6-diazaspiro[3.3]heptane](/img/structure/B13573878.png)
